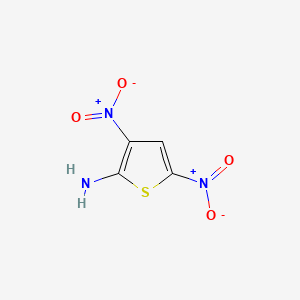

2-Amino-3,5-dinitrothiophene

Vue d'ensemble

Description

2-Amino-3,5-dinitrothiophene is an organic compound with the molecular formula C4H3N3O4S. It is a derivative of thiophene, characterized by the presence of amino and nitro groups at the 2, 3, and 5 positions on the thiophene ring. This compound is known for its applications in the synthesis of dyes and pigments due to its chromophoric properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-3,5-dinitrothiophene can be synthesized through the nitration of 2-aminothiophene. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 3 and 5 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is usually isolated by crystallization and purified through recrystallization techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: 2,3,5-triaminothiophene.

Substitution: Various acylated or alkylated thiophene derivatives.

Applications De Recherche Scientifique

Synthesis of Dyes

One of the primary applications of 2-amino-3,5-dinitrothiophene is in the production of disperse dyes. The compound serves as a critical intermediate in the synthesis of azo dyes, which are widely used in the textile industry.

Dye Production Process

The synthesis typically involves diazotization followed by coupling reactions. For instance, this compound can be diazotized and then coupled with substituted N-β-acetoxyethylanilines to produce various azo dyes that impart color to cellulose fibers .

Case Study: Azo Dyes from this compound

In a study conducted by Kyriaki et al. (2004), bluish-red azo dyes were successfully synthesized using this compound as a precursor. The resulting dyes demonstrated excellent stability and colorfastness properties, making them suitable for commercial textile applications .

Recent studies have indicated that this compound exhibits notable biological activity against various pathogens. Its mechanism of action has been explored in relation to its inhibitory effects on essential enzymes in bacteria.

Case Study: Antibacterial Properties

Research published in 2010 demonstrated that analogues of this compound were effective against H. pylori and C. jejuni, with some derivatives exhibiting enhanced activity compared to traditional antibiotics . These findings suggest potential for developing new antibacterial agents based on this compound.

Chemical Properties and Safety

Understanding the chemical properties and safety profile of this compound is essential for its application in research and industry.

Chemical Characteristics

- Molecular Formula : C4H3N3O4S

- Molecular Weight : 189.149 g/mol

- Physical State : Solid at room temperature

Safety Considerations

The compound is classified as causing skin irritation and serious eye irritation upon exposure . Proper handling procedures must be followed to ensure safety during laboratory synthesis and application.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-Amino-3,5-dinitrothiophene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparaison Avec Des Composés Similaires

2-Amino-3,5-dinitrobenzene: Similar structure but with a benzene ring instead of thiophene.

2-Amino-3,5-dinitropyridine: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness: 2-Amino-3,5-dinitrothiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine derivatives. This uniqueness makes it valuable in the synthesis of dyes and pigments with specific chromophoric properties .

Activité Biologique

2-Amino-3,5-dinitrothiophene (C4H3N3O4S) is a synthetic organic compound notable for its diverse biological activities. This compound is a derivative of thiophene, characterized by amino and nitro substituents at the 2, 3, and 5 positions. Its unique structural features contribute to its potential applications in pharmaceuticals and dye chemistry. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C4H3N3O4S

- Molecular Weight : 175.15 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 110-112 °C |

| Solubility | Soluble in organic solvents |

| Color | Yellow to orange |

Antimicrobial Effects

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms. Notable findings include:

- E. coli : The compound shows effective inhibition against this common bacterium.

- M. luteus : Demonstrated substantial antibacterial properties.

- A. niger : Exhibits antifungal activity.

The presence of nitro groups in the thiophene ring is believed to enhance the compound's biological activity by facilitating interactions with microbial cellular structures .

The biological activity of this compound appears to involve several mechanisms:

- Nucleophilic Attack : The compound undergoes nucleophilic attack by intracellular thiols, such as glutathione, leading to the formation of Meisenheimer complexes. This interaction disrupts cellular processes and can lead to cell death .

- Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit key enzymes involved in microbial metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR). This inhibition affects energy metabolism in anaerobic bacteria like Helicobacter pylori and Campylobacter jejuni .

Comparative Biological Activity

A comparative analysis of various nitrothiophenes reveals that this compound displays a potent biological profile relative to other derivatives. The following table summarizes the antimicrobial activity of selected nitrothiophenes:

| Compound | Activity Against E. coli | Activity Against M. luteus | Activity Against A. niger |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-Chloro-3,5-dinitrothiophene | Very High | High | Low |

| 2-Bromo-3,5-dinitrothiophene | Moderate | Very High | Moderate |

| 2-Nitrothiophene | Low | Low | Very Low |

This data indicates that while this compound has substantial activity against certain pathogens, other derivatives may exhibit even greater efficacy under specific conditions .

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various nitrothiophenes, researchers synthesized a series of compounds including this compound and assessed their activity against E. coli and M. luteus. The results indicated that while the dinitro derivative displayed significant antibacterial properties, modifications to the structure could enhance or diminish activity depending on the substituents used .

Mechanistic Insights from Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that the dinitro derivative effectively inhibited PFOR in anaerobic bacteria. This was evidenced by comparative assays showing that derivatives with multiple nitro groups had enhanced inhibitory effects on PFOR compared to simpler analogs .

Propriétés

IUPAC Name |

3,5-dinitrothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRZHFOFVWAKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062128 | |

| Record name | 2-Thiophenamine, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045-70-7 | |

| Record name | 3,5-Dinitro-2-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenamine, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenamine, 3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenamine, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrothiophen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Amino-3,5-dinitrothiophene a suitable building block for dyes?

A: this compound serves as a diazo component in the synthesis of azo dyes. [, , , , ] The presence of the amino group allows for easy diazotization, a crucial step in azo dye formation. The two nitro groups and the thiophene ring contribute to the molecule's electron-withdrawing nature, influencing the dye's color and other properties.

Q2: What colors can be achieved using this compound as a diazo component in azo dyes?

A: Research shows that this compound can contribute to a range of colors in the resulting azo dyes. When coupled with various aniline derivatives, it can yield dyes exhibiting shades of red, violet, and blue. [] Specifically, when used with N-β-acetoxyethylanilines, it can produce colors from red to deep blue hues. []

Q3: Are there any challenges in synthesizing this compound?

A: While 2-aminothiophene itself is known to be difficult to synthesize, researchers have developed an efficient route to obtain this compound in excellent yields. [] This new method overcomes previous synthetic challenges, facilitating its use in producing dyes and potentially other materials.

Q4: What applications, besides textiles, have been explored for dyes derived from this compound?

A: While the provided research primarily focuses on textile applications, studies have explored the use of these dyes for coloring chemically modified wood fir powder. [] This suggests potential applications in wood staining and potentially other cellulosic materials.

Q5: How does the structure of the coupling component affect the properties of dyes synthesized with this compound?

A: Research indicates that both the diazo and coupling components significantly impact the final dye's characteristics. [, ] For instance, variations in the substituents on the coupling component influence the color, ranging from red to deep blue hues. [] This highlights the possibility of tailoring dye properties by carefully selecting and modifying the coupling partner for this compound.

Q6: What are the implications of using this compound in terms of dye fastness?

A: Studies reveal that disperse dyes synthesized with this compound exhibit good wet-treatment fastness, rubbing fastness, and sublimation fastness. [] Notably, they demonstrate superior performance in these aspects compared to some commercial dyes. This finding underscores their potential for applications where color durability is crucial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.